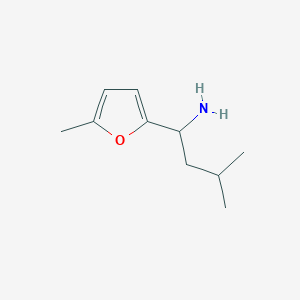

3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine

Beschreibung

3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine (CAS: 1249083-70-2) is a secondary amine featuring a branched alkyl chain and a 5-methylfuran-2-yl substituent. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol and a purity ≥95% . The compound’s structure combines a hydrophobic 3-methylbutyl chain with an electron-rich 5-methylfuran ring, which may influence its physicochemical properties and biological interactions.

Eigenschaften

Molekularformel |

C10H17NO |

|---|---|

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

3-methyl-1-(5-methylfuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C10H17NO/c1-7(2)6-9(11)10-5-4-8(3)12-10/h4-5,7,9H,6,11H2,1-3H3 |

InChI-Schlüssel |

RAUCTUXBOPXGQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Tetrahydrofuran derivatives.

Substitution: Amides, carbamates.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds or ionic interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Physicochemical Properties

- Electron-rich vs. In contrast, thiazole (e.g., 4-methylthiazol-2-yl in ) and triazole (e.g., 1,2,4-triazol-3-yl in ) rings introduce nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

- Hydrophobicity : The branched 3-methylbutyl chain in the target compound likely improves lipophilicity compared to linear-chain analogs like 4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) . This could influence membrane permeability in biological systems.

- Thermal Stability : Compounds with fused aromatic systems (e.g., triazolo[1,5-a]pyridine derivatives in ) exhibit higher melting points (210–273°C), suggesting greater thermal stability than the target compound, which lacks such rigid structures.

Research Findings and Functional Implications

Limitations and Knowledge Gaps

- No direct bioactivity data for the target compound are available in the evidence.

- Commercial discontinuation (e.g., Biosynth) suggests challenges in scalability or stability .

Biologische Aktivität

3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 167.25 g/mol

- Structural Characteristics : The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical interactions, alongside a butan-1-amine chain that contributes to its biological activity .

Synthesis Methods

The synthesis of 3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine typically involves:

- Reductive Amination : The reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine precursor.

- Reagents : Commonly used reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.

- Conditions : The reaction is usually carried out in solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.

The biological activity of 3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, altering their activity through competitive inhibition or allosteric modulation.

- Receptor Binding : The furan moiety can engage in π-π interactions with aromatic amino acids in proteins, while the amine group facilitates hydrogen bonding and ionic interactions with biological targets.

Biological Activities

Recent studies have highlighted several potential biological activities associated with this compound:

Antimicrobial Activity

3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine has been investigated for its antimicrobial properties, showing efficacy against a range of bacterial strains. Preliminary tests indicate that it may inhibit bacterial growth through interference with cell wall synthesis or metabolic pathways.

Anticancer Properties

Research has suggested that this compound exhibits anticancer activity, particularly in inhibiting the growth of specific cancer cell lines. For instance, it has been shown to induce apoptosis in lymphoma cells, suggesting potential as a therapeutic agent for cancer treatment .

Case Study 1: Anticancer Activity

In a preclinical study, 3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine was tested against small-cell lung cancer models. The results indicated significant tumor regression when administered at maximum tolerated doses (MTD). The compound induced apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 in tumor tissues .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 3-Methyl-1-(5-methylfuran-2-yl)butan-1-am | H146 | 21 | Apoptosis induction |

| Control Drug | Doxorubicin | 15 | DNA intercalation |

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.